molecular formula C10H14ClF3N2O B2605189 1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856025-71-2

1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2605189
CAS No.: 1856025-71-2
M. Wt: 270.68
InChI Key: IATZDRKEVMTGKD-UHFFFAOYSA-N
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Description

1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a butyl group, a chloro substituent, and a trifluoroethoxy methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the pyrazole ring or other substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-4-chloro-3-methyl-1H-pyrazole: Lacks the trifluoroethoxy group, which may affect its biological activity and physicochemical properties.

    1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazole: Similar structure but with an ethyl linker instead of a methyl linker.

Uniqueness

1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is unique due to the presence of the trifluoroethoxy methyl group, which can influence its reactivity, stability, and biological activity. This structural feature distinguishes it from other pyrazole derivatives and may confer specific advantages in its applications.

Properties

IUPAC Name

1-butyl-4-chloro-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClF3N2O/c1-2-3-4-16-5-8(11)9(15-16)6-17-7-10(12,13)14/h5H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATZDRKEVMTGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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